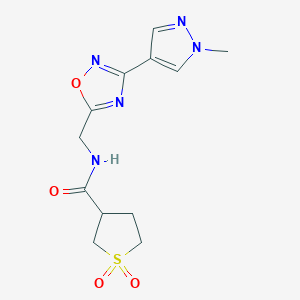

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" is a synthesized organic compound. This complex molecule is characterized by a combination of heterocyclic rings, including a pyrazole and oxadiazole moiety, linked to a tetrahydrothiophene backbone with a carboxamide group. Such structures often present interesting properties useful in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the 1-methyl-1H-pyrazole derivative. This is achieved through alkylation of pyrazole. The next step includes forming the 1,2,4-oxadiazole ring via a cyclization reaction, usually involving hydrazides and nitriles under acidic or basic conditions.

Finally, these intermediates are coupled with a tetrahydrothiophene derivative, followed by the introduction of the carboxamide and dioxide functionalities. The precise conditions, such as temperature, solvents, and catalysts, would vary depending on the availability of starting materials and desired yields.

Industrial Production Methods

Scaling up the production for industrial purposes would involve optimizing these reactions for bulk synthesis, ensuring safety, efficiency, and cost-effectiveness. This might include utilizing continuous flow reactors, enhancing reaction kinetics through better catalysts, and ensuring stringent control of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

Reduction: : Under specific conditions, reduction reactions might target the dioxide group, among others.

Substitution: : Various nucleophilic or electrophilic substitutions can occur on the heterocyclic rings or the carboxamide group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide can be typical reagents.

Reduction: : Sodium borohydride or hydrogenation using palladium catalysts are common.

Substitution: : Halogenated solvents, strong bases like sodium hydroxide, or acidic conditions using sulfuric acid might be used.

Major Products

Reactions often yield derivatives with modified functional groups, retaining the core heterocyclic structure while introducing new chemical functionalities that can provide different properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic reactions. Key methods include:

- Refluxing : The compound can be synthesized through refluxing appropriate precursors in solvents such as methanol or ethanol.

- Characterization Techniques : Techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives of N-(4-methoxybenzyl)-1-methyl-1H-pyrazol have shown promising results against various cancer cell lines, indicating potential for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | HCT116 | 75.99% |

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it may act by inhibiting bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Activity Type | Effectiveness |

|---|---|---|

| Bacillus cereus | Antibacterial | High |

| Escherichia coli | Antibacterial | Moderate |

| Staphylococcus aureus | Antibacterial | High |

Agricultural Applications

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol derivatives have been investigated for their potential use as fungicides and herbicides. The oxadiazole ring has been linked to enhanced fungicidal activity against phytopathogenic microorganisms . The application of such compounds in agriculture could lead to improved crop protection strategies.

Case Study 1: Anticancer Research

In a study involving the synthesis of various oxadiazole derivatives, it was found that certain substitutions on the pyrazole ring significantly enhanced anticancer activity against specific cell lines . This indicates that structural modifications can lead to compounds with better therapeutic profiles.

Case Study 2: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties against multiple bacterial strains. The results demonstrated that compounds with specific functional groups exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains .

Mecanismo De Acción

The effects of this compound are primarily exerted through its interaction with specific molecular targets. Its heterocyclic rings can interact with proteins, enzymes, and receptors, either inhibiting or activating their functions. The pathway involves binding at the active sites of these biological macromolecules, modifying their activity, and subsequently affecting cellular processes.

Comparación Con Compuestos Similares

Comparing with other heterocyclic compounds, "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" stands out due to its unique combination of functional groups and their arrangement. Similar compounds might include those with pyrazole and oxadiazole moieties but differ in their linkage or additional groups, such as:

1-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanone

N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanesulfonamide

In comparison, our compound's unique tetrahydrothiophene backbone and carboxamide dioxide groups give it distinct physical and chemical properties, making it a subject of interest for further study.

Conclusion

"this compound" showcases how intricate chemical synthesis can lead to the creation of compounds with multifaceted applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a fascinating subject for ongoing research and potential technological advancements.

Actividad Biológica

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound that combines pyrazole and oxadiazole moieties. Its unique structure suggests potential biological activities that warrant thorough investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into distinct structural components:

- Pyrazole Ring : Known for various biological activities, including anticancer and antimicrobial effects.

- Oxadiazole Moiety : Often associated with enhanced bioactivity due to its electron-withdrawing properties.

- Tetrahydrothiophene : Contributes to the compound's lipophilicity and potential cellular permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study evaluated several pyrazole carboxamides and found notable activity against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, enhancing overall efficacy through a synergistic effect .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. For example, certain synthesized pyrazole carboxamides exhibited significant antifungal activity against several pathogenic fungi. This suggests that the compound may also display broad-spectrum antimicrobial effects .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors involved in tumor growth or pathogenic processes.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting cell death in cancerous tissues .

Study 1: Cytotoxic Evaluation

A recent study synthesized various pyrazole derivatives and assessed their cytotoxic effects on cancer cell lines. Among the tested compounds, those featuring the oxadiazole moiety showed enhanced cytotoxicity compared to their non-modified counterparts. The study utilized the MTT assay to quantify cell viability post-treatment and determined IC50 values for each compound .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of pyrazole derivatives against common agricultural pathogens. The results indicated that certain derivatives exhibited significant inhibition of fungal growth, suggesting potential applications in agricultural biotechnology .

Data Table: Summary of Biological Activities

| Activity Type | Compound Tested | Cell Line/Pathogen | Result |

|---|---|---|---|

| Anticancer | Pyrazole Carboxamide Derivatives | MCF-7, MDA-MB-231 | Significant cytotoxicity |

| Antifungal | Pyrazole Derivatives | Fusarium solani | High inhibition |

| Enzyme Inhibition | Pyrazole-Oxadiazole Hybrid Compounds | Various enzymes | Effective inhibition |

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4S/c1-17-6-9(4-14-17)11-15-10(21-16-11)5-13-12(18)8-2-3-22(19,20)7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZHNLKAMVFCML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.